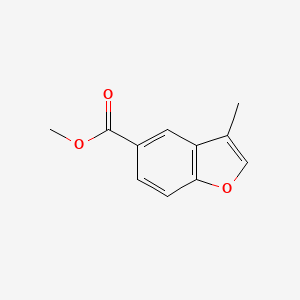![molecular formula C6H16Cl2N2O B6164996 1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride CAS No. 137505-39-6](/img/new.no-structure.jpg)
1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R)-4-Methylmorpholin-2-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a methyl group at the 4-position of the morpholine ring.
Preparation Methods
The synthesis of 1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as morpholine and methylamine.
Reaction Conditions: The reaction involves the alkylation of morpholine with methylamine under controlled conditions
Industrial Production: On an industrial scale, the synthesis is carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the final product
Chemical Reactions Analysis
1-[(2R)-4-Methylmorpholin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions
Scientific Research Applications
1-[(2R)-4-Methylmorpholin-2-yl]methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
1-[(2R)-4-Methylmorpholin-2-yl]methanamine dihydrochloride can be compared with similar compounds such as:
N,N-Dimethyl-1-[(2R)-2-morpholinyl]methanamine dihydrochloride: This compound has a similar structure but with dimethyl groups instead of a single methyl group, leading to different chemical and biological properties.
1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanamine dihydrochloride: This compound features additional methyl groups and a phenyl ring, resulting in distinct reactivity and applications.
rac-[(1R,2R)-2-(morpholin-4-yl)cyclohexyl]methanamine dihydrochloride:
Properties
CAS No. |
137505-39-6 |
|---|---|
Molecular Formula |
C6H16Cl2N2O |
Molecular Weight |
203.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



